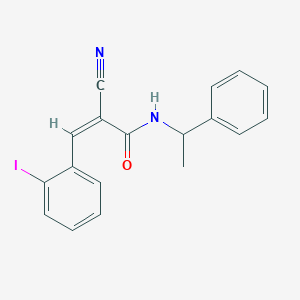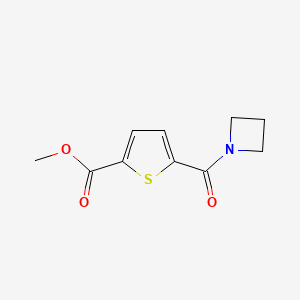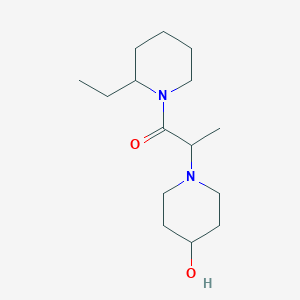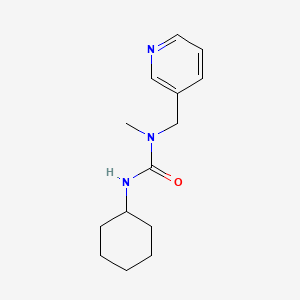
(Z)-2-cyano-3-(2-iodophenyl)-N-(1-phenylethyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-cyano-3-(2-iodophenyl)-N-(1-phenylethyl)prop-2-enamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. This compound has been synthesized and studied extensively, and its mechanism of action and biochemical effects have been investigated in detail. In
Mecanismo De Acción
The mechanism of action of (Z)-2-cyano-3-(2-iodophenyl)-N-(1-phenylethyl)prop-2-enamide involves the inhibition of several kinases, including BTK, ITK, and TXK. These kinases are involved in the regulation of immune cell function, including B-cell and T-cell activation and proliferation. By inhibiting these kinases, (Z)-2-cyano-3-(2-iodophenyl)-N-(1-phenylethyl)prop-2-enamide can suppress immune cell function and reduce inflammation. In addition, this compound has been shown to induce apoptosis in cancer cells, which may contribute to its potential use in the treatment of hematological malignancies.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (Z)-2-cyano-3-(2-iodophenyl)-N-(1-phenylethyl)prop-2-enamide have been studied extensively. In vitro studies have shown that this compound can inhibit the proliferation and activation of immune cells, including B-cells and T-cells. In addition, (Z)-2-cyano-3-(2-iodophenyl)-N-(1-phenylethyl)prop-2-enamide has been shown to induce apoptosis in cancer cells, which may contribute to its potential use in the treatment of hematological malignancies. In vivo studies have shown that this compound can reduce inflammation and improve disease outcomes in animal models of autoimmune diseases, such as rheumatoid arthritis and lupus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (Z)-2-cyano-3-(2-iodophenyl)-N-(1-phenylethyl)prop-2-enamide in lab experiments include its specificity for BTK, ITK, and TXK, which allows for targeted inhibition of immune cell function. In addition, this compound has been extensively studied and optimized, which allows for reliable and reproducible results. The limitations of using (Z)-2-cyano-3-(2-iodophenyl)-N-(1-phenylethyl)prop-2-enamide in lab experiments include its potential toxicity and off-target effects, which may require careful dosing and monitoring. In addition, this compound may not be effective in all disease models, and further research is needed to fully understand its therapeutic potential.
Direcciones Futuras
There are several future directions for research on (Z)-2-cyano-3-(2-iodophenyl)-N-(1-phenylethyl)prop-2-enamide. One direction is to investigate its potential use in combination with other drugs, such as venetoclax, to enhance their therapeutic efficacy. Another direction is to explore its potential use in the treatment of other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. In addition, further research is needed to fully understand the mechanism of action and biochemical effects of (Z)-2-cyano-3-(2-iodophenyl)-N-(1-phenylethyl)prop-2-enamide, which may lead to the development of more effective and targeted therapies for autoimmune diseases and hematological malignancies.
Métodos De Síntesis
The synthesis of (Z)-2-cyano-3-(2-iodophenyl)-N-(1-phenylethyl)prop-2-enamide involves several steps. The first step is the reaction of 2-iodobenzoic acid with thionyl chloride to form 2-iodobenzoyl chloride. The second step is the reaction of 2-iodobenzoyl chloride with 1-phenylethylamine to form 2-iodo-N-(1-phenylethyl)benzamide. The third step is the reaction of 2-iodo-N-(1-phenylethyl)benzamide with acetylene and copper(I) iodide to form (Z)-2-cyano-3-(2-iodophenyl)-N-(1-phenylethyl)prop-2-enamide. This synthesis method has been optimized and improved over time to increase the yield and purity of the final product.
Aplicaciones Científicas De Investigación
(Z)-2-cyano-3-(2-iodophenyl)-N-(1-phenylethyl)prop-2-enamide has been studied extensively for its potential therapeutic applications. It has been shown to inhibit several kinases, including BTK, ITK, and TXK, which are involved in the regulation of immune cell function. This compound has been investigated for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, as well as hematological malignancies, such as B-cell lymphoma and chronic lymphocytic leukemia. In addition, (Z)-2-cyano-3-(2-iodophenyl)-N-(1-phenylethyl)prop-2-enamide has been studied for its potential use in combination with other drugs, such as venetoclax, to enhance their therapeutic efficacy.
Propiedades
IUPAC Name |
(Z)-2-cyano-3-(2-iodophenyl)-N-(1-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN2O/c1-13(14-7-3-2-4-8-14)21-18(22)16(12-20)11-15-9-5-6-10-17(15)19/h2-11,13H,1H3,(H,21,22)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCINIHXZYKHCGA-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC=CC=C2I)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C(=C\C2=CC=CC=C2I)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2,3-dimethyl-5-sulfamoylphenyl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7564714.png)

![3-[(2-methoxyphenyl)sulfamoyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7564720.png)

![1-[3-[(7-Methyl-2-oxochromen-4-yl)methylamino]propyl]pyrrolidin-2-one](/img/structure/B7564726.png)
![6-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7564728.png)

![N,7-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7564735.png)
![N-[1-(furan-2-yl)ethyl]-2-methylpropanamide](/img/structure/B7564747.png)
![1,3-Dimethyl-7-[1-(1-phenyltetrazol-5-yl)ethyl]purine-2,6-dione](/img/structure/B7564749.png)